Benzoquinonium chloride
Overview
Description
Benzoquinonium chloride, also known as N,N¢-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium]dichloride, is a chemical compound with the molecular formula C34H50Cl2N4O2 . It is also referred to as [2,5-p-benzoquinonylenebis(iminotrimethylene)]bis[benzyldiethylammonium chloride] .
Molecular Structure Analysis
The molecular weight of Benzoquinonium chloride is 617.69 . The percent composition is C 66.11%, H 8.16%, Cl 11.48%, N 9.07%, O 5.18% .Scientific Research Applications
Anticancer Potential
Benzoquinonium chloride has shown promise in the field of oncology. A study conducted by Yip et al. (2006) identified Benzethonium chloride, a compound structurally related to benzoquinonium chloride, as a novel anticancer agent. This compound demonstrated significant broad-spectrum antitumor activity in a cell-based small-molecule screen, particularly against head and neck cancer. It induced apoptosis and activated caspases, leading to cell death and demonstrating potential as a therapeutic agent in cancer treatment (Yip et al., 2006).
Neuromuscular Blocking Action
Benzoquinonium chloride has been studied for its neuromuscular blocking properties. Research by Bowman (1958) found that benzoquinonium produces a curare-like paralysis of neuromuscular transmission in various muscles of cats and hens. This property of benzoquinonium chloride could be of interest in medical applications where neuromuscular blocking is required (Bowman, 1958).
Antileishmanial Activity
The compound has been evaluated for its effectiveness against cutaneous leishmaniasis. Hakimi Parizi et al. (2019) found that benzoxonium chloride, similar in structure and function to benzoquinonium chloride, showed significant leishmanicidal activity against Leishmania tropica stages. This suggests potential applications of benzoquinonium chloride in treating parasitic infections (Hakimi Parizi et al., 2019).
Toxicology and Carcinogenesis Studies
The safety and toxicological aspects of benzethonium chloride, a compound similar to benzoquinonium chloride, were studied in a report by the National Toxicology Program. This research provides insights into the potential toxic effects and carcinogenic properties of benzoquinonium chloride, especially considering their structural similarities (National Toxicology Program, 1995).
Antibacterial Properties
The antibacterial properties of benzoquinonium chloride have been implied through studies on benzethonium chloride. These properties highlight the potential use of benzoquinonium chloride in disinfectants and antimicrobial agents (Patton et al., 1999).
Safety And Hazards
properties
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O2.2ClH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJZLXQCYZJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7554-16-7 (Parent) | |
Record name | Benzoquinonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401026554 | |
Record name | Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(benzyldiethyl-, dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoquinonium chloride | |
CAS RN |
311-09-1 | |
Record name | Benzoquinonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(benzyldiethyl-, dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOQUINONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6HVT48T15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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